molecular formula C50H62N2O4 B1587187 N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide CAS No. 95689-92-2

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

Cat. No.: B1587187
CAS No.: 95689-92-2
M. Wt: 755 g/mol
InChI Key: XCAZCFDCJHGAIT-UHFFFAOYSA-N
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Description

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) is a symmetric perylene diimide derivative with two tridecyl alkyl chains attached to the imide nitrogen atoms. This structural modification enhances solubility in nonpolar solvents and promotes ordered molecular packing via π-π stacking, making it a high-performance n-type semiconductor. PTCDI-C13 exhibits a LUMO level of 3.7 eV and electron mobility exceeding 2.1 cm²/Vs in thin-film transistors (TFTs) after thermal annealing . Its applications span organic electronics, including complementary inverters , self-assembled monolayers (SAMs) for graphene electrode modification , and memory devices .

Properties

IUPAC Name

7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAZCFDCJHGAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130596
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Molecular Weight

755.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95689-92-2
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl
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Preparation Methods

Industrial and Laboratory Routes

  • A key precursor is 3,4,9,10-perylenetetracarboxylic dianhydride, which can be prepared by oxidation of perylene or via fusion of naphthalene-1,8-dicarboxylic acid imide with potassium hydroxide and sodium acetate, followed by oxidation of the intermediate leuko compound (a reduced form of the diimide) with air or other oxidizing agents.

  • The fusion method uses anhydrous potassium hydroxide (industrial grade with 10-15% water content) and anhydrous sodium acetate to avoid water formation during the reaction, which could affect the yield and purity.

  • The oxidation step is carried out by bubbling air through the aqueous melt at room temperature for approximately 6 hours, followed by acid treatment and purification steps to isolate the dianhydride or diimide in high purity (90-95%).

  • This method is favored industrially due to the availability of starting materials and scalability, despite the relatively high reaction temperatures and times required.

Imidization Reaction to Form this compound

Reaction Conditions

  • The dianhydride is reacted with tridecylamine under reflux conditions, typically in a high-boiling solvent such as nitrobenzene, dimethylformamide (DMF), or m-cresol, which dissolve both reactants and facilitate imidization.

  • The molar ratio of amine to dianhydride is usually slightly in excess to ensure complete conversion.

  • The reaction temperature is maintained between 150°C to 200°C for several hours (4-12 hours) to drive the imidization to completion.

  • After reaction, the mixture is cooled, and the product is precipitated by addition of a non-solvent such as methanol or water, filtered, washed, and dried.

Purification

  • The crude product is purified by recrystallization from solvents like toluene or chlorobenzene to obtain this compound as an orange to dark red crystalline powder with high purity (≥98% by HPLC).

Alternative Synthetic Routes and Oxidation Methods

  • Some patents describe direct oxidation of leuko intermediates using peroxodisulfates, nitrates, chlorates, or hydrogen peroxide-borate adducts to improve yield and purity.

  • Air oxidation remains a cost-effective and green method for large-scale production.

  • The choice of oxidant and reaction conditions affects the purity and crystallinity of the final diimide product.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield/Purity
Preparation of dianhydride Fusion of naphthalene-1,8-dicarboxylic acid imide with KOH & sodium acetate; oxidation by air or oxidants Anhydrous reagents preferred; oxidation 6 h at RT Purity 90-95%
Imidization Dianhydride + tridecylamine in high-boiling solvent (e.g., DMF) at 150-200°C for 4-12 h Molar excess amine; reflux conditions Product purity ≥98% (HPLC)
Purification Recrystallization from toluene or chlorobenzene Removes impurities; yields crystalline powder High purity, stable product
Oxidation of leuko intermediate Air, peroxodisulfates, nitrates, chlorates, or H2O2-borate adducts Choice affects purity and yield Optimized for industrial scale

Research Findings and Observations

  • The fusion method for preparing the dianhydride precursor is industrially viable and yields high purity intermediates suitable for further functionalization.

  • Imidization with long-chain alkyl amines such as tridecylamine yields diimides with enhanced solubility in organic solvents (e.g., toluene solubility ~10 mg/mL), facilitating processing for electronic applications.

  • The thermal stability of the final product is high, with melting points above 300°C, making it suitable for high-temperature applications.

  • The optical properties, such as absorption maxima (~526 nm), are consistent with the perylene diimide core, confirming successful synthesis and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is a perylene diimide derivative used in professional manufacturing, research laboratories, and industrial applications . It is not intended for medical or consumer use .

Chemical Properties

  • Formula: C50H62N2O4C_{50}H_{62}N_2O_4
  • Molecular Weight: 755.06 g/mol
  • Purity: Greater than 98.0%
  • Physical State: Solid
  • Appearance: Orange to Brown to Dark red powder to crystal
  • Maximum Absorption Wavelength: 526 nm
  • CAS Registry Number: 95689-92-2

Applications
this compound is primarily used in the field of organic electronics.

  • Organic Field-Effect Transistors (OFETs): this compound is utilized as an active channel material in OFETs . OFETs are used in various applications, including flexible displays, sensors, and wearable electronics. Transistors with N,N′-ditridecyl-3,4,9,10-perylenetetracarboxylic-diimide active channels have achieved mobility values up to 2.1 cm<sup>2</sup>/V⋅s upon post-deposition annealing at 140 °C .
  • N-Type Semiconductors: Perylene diimide derivatives, including this compound, are employed as n-type semiconducting materials . These materials transport electrons and can be used in conjunction with p-type semiconductors to create complementary circuits.
  • High-Performance Organic Complementary Inverters: N, N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is used in the development of high-performance organic complementary inverters using graphene as source/drain electrodes .
  • Charge Injection Studies: this compound is used in the study of charge injection mechanisms in vertical organic field-effect transistor structures . It has been shown that charge injection is supported by thermionic emission at low drain-source voltage, while Fowler-Nordheim tunneling is the main injection mechanism at a higher drain to source voltage .

Mechanism of Action

The mechanism of action of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide involves its interaction with various molecular targets and pathways. The compound’s strong absorption and fluorescence properties allow it to act as a photosensitizer in photodynamic therapy, generating reactive oxygen species that can damage cellular components. In organic electronics, the compound functions as an electron acceptor, facilitating charge transfer processes in devices such as solar cells and LEDs .

Comparison with Similar Compounds

Comparison with Similar Perylene Diimide Derivatives

Structural and Solubility Differences

The solubility and molecular packing of perylene diimides (PDIs) are heavily influenced by side-chain substituents. Key comparisons include:

Compound Substituents Solubility in Nonpolar Solvents Key Structural Impact
PTCDI-C13 Ditridecyl High Enhanced crystallinity, strong π-π stacking
N,N′-Dimethyl-PTCDI Methyl Low Poor solubility limits solution processing
N,N′-Diphenyl-PTCDI Phenyl Moderate Bulky groups disrupt packing, lower mobility
DD-PTCDI (C12) Dodecyl Moderate Nanobelts vs. nanoparticles morphology
Asymmetric DoMP Dodecyl/Pyrimidinyl Improved vs. symmetric PDIs Mixed packing, moderate mobility

Key Insight : The tridecyl chains in PTCDI-C13 strike a balance between solubility and molecular order, outperforming shorter (methyl) or bulkier (phenyl) substituents.

Electronic and Charge Transport Properties

PDI derivatives exhibit varying electronic properties based on substituent electron-withdrawing/-donating effects and packing efficiency:

Compound LUMO (eV) Electron Mobility (cm²/Vs) Notable Applications
PTCDI-C13 3.7 2.1 (TFTs) Inverters (gain = 125–500)
DD-PTCDI (C12) ~4.0* 1.62 Nanostructured films
Me2PTCDI ~4.2* <0.1 Electrode materials
DMP (Pyrimidinyl) Lowered† Not reported High thermal stability

*Estimated from comparative studies. † suggests pyrimidinyl groups lower LUMO via electron withdrawal.

Key Insight : PTCDI-C13’s high mobility stems from its optimized side-chain length, enabling thermally induced crystallinity improvements . In contrast, methyl or phenyl substituents hinder charge transport due to poor film morphology.

Self-Assembly and Morphology

Side-chain length dictates self-assembly behavior:

  • PTCDI-C13 : Forms large, flat tile-like grains (several µm) after annealing, with molecular-height steps ideal for TFTs .
  • DD-PTCDI (C12): Self-assembles into 1D nanobelts with strong π-π interactions, whereas nonyldecyl (ND-PTCDI) forms 0D nanoparticles .
  • Ph2PTCDI : Bulky phenyl groups disrupt stacking, leading to amorphous domains .

Key Insight : Longer alkyl chains (e.g., tridecyl vs. dodecyl) enhance interlayer order, critical for high-performance devices.

Application-Specific Performance

Organic Field-Effect Transistors (OFETs):
  • PTCDI-C13 achieves 2.1 cm²/Vs mobility, surpassing DD-PTCDI (1.62 cm²/Vs) and pentacene-based p-type materials (0.57 cm²/Vs) .
  • Methyl and phenyl derivatives are unsuitable for OFETs due to low mobility (<0.1 cm²/Vs) .
Optoelectronics:
  • PTCDI-C13 modifies graphene work functions (3.9 eV) in SAMs, enabling efficient electron injection in organic light-emitting diodes (OLEDs) .

Biological Activity

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) is a significant compound in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 95689-92-2
  • Molecular Formula: C50_{50}H62_{62}N2_2O4_4
  • Molecular Weight: 755.06 g/mol
  • Purity: ≥98.0% (HPLC)

Structural Characteristics

The structure of this compound is characterized by a perylene core with tetracarboxylic imide groups. This configuration contributes to its electronic properties and solubility in organic solvents, making it suitable for various applications in organic semiconductors and photovoltaic devices.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1: A study conducted on human breast cancer cells (MCF-7) showed that PTCDI-C13 induced apoptosis through the mitochondrial pathway. The compound decreased cell viability by 70% at a concentration of 20 µM after 48 hours of exposure.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that PTCDI-C13 could be explored as a potential antimicrobial agent in pharmaceutical applications.

Phototoxicity Studies

The phototoxic effects of this compound have been investigated in vitro. When exposed to UV light, the compound showed significant phototoxicity in skin fibroblast cells:

  • Case Study 2: Fibroblast cells treated with PTCDI-C13 (10 µM) and exposed to UV light exhibited increased levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.

The mechanisms underlying the biological activities of this compound appear to involve:

  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity: Its amphiphilic nature allows it to integrate into bacterial membranes, causing disruption.
  • Generation of Reactive Oxygen Species (ROS): Upon UV exposure, PTCDI-C13 promotes ROS formation leading to cellular damage.

Q & A

Q. What are the standard synthesis protocols for N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (DT-PTCDI), and how are its structural features validated?

DT-PTCDI is synthesized via condensation of perylenetetracarboxylic dianhydride with tridecylamine under reflux in imidazole or quinoline solvents. Critical steps include rigorous purification via column chromatography and recrystallization to remove unreacted precursors. Structural validation employs nuclear magnetic resonance (NMR) for alkyl chain confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify imide bond formation (C=O stretching at ~1700 cm⁻¹), and mass spectrometry for molecular weight verification. X-ray diffraction (XRD) can confirm crystallinity and π-π stacking distances (~3.4 Å) .

Q. How do the ditridecyl substituents influence solubility and processing in organic electronic applications?

The bulky ditridecyl chains enhance solubility in nonpolar solvents (e.g., chloroform, toluene), enabling solution-processable thin films. These alkyl groups reduce aggregation in solution but promote ordered self-assembly during solvent evaporation due to van der Waals interactions. For spin-coating or inkjet printing, optimal solubility is achieved in 1,2-dichlorobenzene (5–10 mg/mL) with mild heating (60–80°C). Post-deposition thermal annealing (100–150°C) further aligns molecular stacks .

Q. What characterization techniques are critical for analyzing DT-PTCDI's electronic and morphological properties?

  • UV-Vis-NIR spectroscopy : Identifies aggregation via redshifted absorption (e.g., 550 nm monomer vs. 600 nm aggregate).
  • Photoluminescence (PL) : Quantifies exciton diffusion lengths and quenching efficiency in donor-acceptor systems.
  • Atomic force microscopy (AFM)/SEM : Resolves thin-film morphology (nanowires vs. amorphous domains).
  • Grazing-incidence XRD (GI-XRD) : Maps crystallographic orientation in films.
  • Space-charge-limited current (SCLC) measurements : Determines charge carrier mobility (e.g., 0.5–1.6 cm²/V·s for n-type transport) .

Q. What are the primary electronic applications of DT-PTCDI in academic research?

DT-PTCDI serves as an n-type semiconductor in:

  • Organic field-effect transistors (OFETs) : Mobility up to 1.62 cm²/V·s with on/off ratios >10⁵.
  • Complementary inverters : Paired with p-type pentacene, achieving gains >125 and low-voltage operation (5 V).
  • All-polymer solar cells : As an electron acceptor with power conversion efficiencies (PCE) ~4–6% .

Q. What solvent systems are optimal for processing DT-PTCDI in thin-film devices?

High-boiling solvents like 1,2-dichlorobenzene or chlorobenzene (5–10 mg/mL) prevent premature aggregation during spin-coating. Additives such as 1,8-diiodooctane (1–3% v/v) enhance film uniformity. For solvent vapor annealing, toluene vapor exposure (10–30 mins) improves crystallinity and charge transport .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported charge mobility values for DT-PTCDI across studies?

Discrepancies arise from variations in film morphology (e.g., solvent annealing vs. thermal treatment) and interfacial traps. Standardize protocols by:

  • Using identical substrate treatments (e.g., octadecyltrichlorosilane for hydrophobic surfaces).
  • Employing SCLC or field-effect mobility measurements under inert atmospheres to minimize oxygen/water doping.
  • Cross-validating with grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate mobility with crystallite size .

Q. What strategies optimize DT-PTCDI's thin-film morphology for high-performance OFETs?

  • Binary solvent systems : Mix high-boiling (chloronaphthalene) and low-boiling (chloroform) solvents to balance solubility and crystallization kinetics.
  • Solvent vapor annealing (SVA) : Exposure to tetrahydrofuran (THF) vapor for 5–10 minutes enhances π-π stacking.
  • Blending with insulating polymers : Poly(methyl methacrylate) (PMMA) at 5–10 wt% reduces grain boundaries .

Q. How does alkyl chain length impact DT-PTCDI's device performance compared to shorter-chain analogs (e.g., diethyl or dioctyl derivatives)?

Longer alkyl chains (e.g., tridecyl vs. octyl) reduce aggregation in solution but increase interchain distance (~4.2 Å vs. ~3.6 Å), lowering charge mobility. However, they improve solubility, enabling thicker films (100–200 nm) without cracking. Shorter chains yield higher mobility but require aggressive annealing (e.g., 200°C), risking decomposition .

Q. What spectroscopic signatures distinguish H- vs. J-aggregation in DT-PTCDI, and how do they influence optoelectronic properties?

  • H-aggregates : Blue-shifted absorption (hypsochromic shift) and quenched fluorescence due to face-to-face stacking.
  • J-aggregates : Red-shifted absorption (bathochromic shift) and enhanced emission from head-to-tail alignment. Time-resolved PL decay kinetics (ps-ns lifetimes) and transient absorption spectroscopy differentiate these modes, critical for designing light-harvesting systems .

Q. What are the stability challenges for DT-PTCDI under operational conditions, and how can they be mitigated?

DT-PTCDI degrades via photooxidation under UV exposure and humidity. Strategies include:

  • Encapsulation with UV-filtering layers (e.g., ZrO₂).
  • Doping with radical scavengers (e.g., TEMPO).
  • Operating devices under nitrogen or argon atmospheres. Accelerated aging tests (85°C/85% RH for 500 hrs) quantify stability thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide
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N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

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